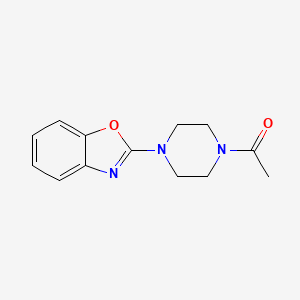![molecular formula C12H17N3O2 B5549002 1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
1-[(2-pyrimidinyloxy)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-[(2-pyrimidinyloxy)acetyl]azepane" is a compound that belongs to the class of azepanes, which are of interest in synthetic organic chemistry and medicinal chemistry due to their potential applications and unique properties.
Synthesis Analysis
Several studies have focused on the synthesis of azepane derivatives and related compounds. For instance, the synthesis of pyrrolo- and pyrido[1,2-a]xanthene [1,9-de]azepines was achieved by assembling the azepine ring using various strategies like 7-endo-trig cyclization and cyclodehydration of aldehydes (de la Fuente & Domínguez, 2007). Another method involved the synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes (Pan et al., 2007).
Molecular Structure Analysis
The molecular structure of azepane derivatives and related compounds has been extensively studied. For example, the crystal structure of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine and containing an azepane ring was characterized (Kovala‐Demertzi et al., 2009).
Chemical Reactions and Properties
Different chemical reactions involving azepane derivatives have been explored. A study described the antitumor activity of platinum(II) complexes with thiosemicarbazones, which contain an azepane ring, showing their potential as chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Physical Properties Analysis
The physical properties of azepane derivatives are influenced by their molecular structure. Research on the solvent impact on the photokinetics of a 2(1H)-pyrimidinone indicated how solvent type can significantly affect the properties of pyrimidinone derivatives, which are structurally related to azepanes (Ryseck et al., 2013).
Chemical Properties Analysis
The chemical properties of azepane derivatives are varied and depend on the specific structure and substituents. For instance, the redox reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates demonstrated the formation of CF3-containing 2-pyridone derivatives (Sosnovskikh et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antileukemic Properties
Complexes formed with 1-[(2-pyrimidinyloxy)acetyl]azepane and transition metals have demonstrated significant scientific interest due to their antimalarial and antileukemic properties. Studies show that while these complexes exhibit reduced antimalarial activity in mice infected with Plasmodium berghei, their antileukemic properties are notably enhanced upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Synthesis of Fluorescent Heterocycles
This compound is also instrumental in synthesizing highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a complex one-pot process involving a coupling-isomerization-enamine-addition-cyclocondensation sequence, exhibit fluorescence and pH sensitivity, providing valuable insights into their electronic structure (Schramm, Dediu, Oeser, & Müller, 2006).
Antitumor Activity
Significant research has been conducted on the antitumor activity of platinum(II) complexes with thiosemicarbazones derived from this compound. These complexes exhibit potent anticancer properties against various human cancer cell lines and leukemia in mice, positioning them as promising chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Photokinetics Study
The study of photokinetics in relation to DNA lesions involves this compound derivatives. Research has indicated that the solvent significantly impacts the photophysical and photochemical properties of these compounds, providing insights into their internal conversion and intersystem crossing rates (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11(15-8-3-1-2-4-9-15)10-17-12-13-6-5-7-14-12/h5-7H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKKDWAYGJNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)



![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)